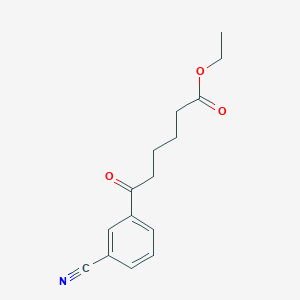

Ethyl 6-(3-cyanophenyl)-6-oxohexanoate

Übersicht

Beschreibung

Ethyl 3-(3-cyanophenyl)-3-oxopropanoate is a chemical compound with the molecular formula C12H11NO3 . It has a molecular weight of 217.22 .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide . This can be done through a one-pot process or a two-step approach . The one-pot process is useful for preparing alkyl and electron-rich aryl isothiocyanates, whereas the two-step approach is more versatile .Molecular Structure Analysis

The InChI code for Ethyl 3-(3-cyanophenyl)-3-oxopropanoate is 1S/C12H11NO3/c1-2-16-12(15)7-11(14)10-5-3-4-9(6-10)8-13/h3-6H,2,7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis

The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3 . It has a boiling point of 338.0±22.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Water-mediated synthesis : Ethyl 6-amino-4-aryl-5-cyano-2-propyl-4H-pyran-3-carboxylates, related to Ethyl 6-(3-cyanophenyl)-6-oxohexanoate, have been synthesized using a water solvent, demonstrating an efficient and multifunctional synthetic protocol (Kumar et al., 2014).

Crystal and molecular structure studies : The crystal and molecular structures of similar compounds have been analyzed, providing insight into their conformation and interactions, which are crucial for understanding their reactivity and potential applications (Kaur et al., 2012).

Bioreduction and Enantioselectivity

Enantioselective bioreduction : Ethyl 3-oxohexanoate, closely related to Ethyl 6-(3-cyanophenyl)-6-oxohexanoate, has been reduced to ethyl (R)-3-hydroxyhexanoate using wild-type microorganism strains, indicating potential applications in enantioselective synthesis (Ramos et al., 2011).

Asymmetric reduction using Rhizopus species : Ethyl 3-aryl-3-oxopropanoates have been reduced enantioselectively to corresponding (S)-alcohols by Rhizopus sp., suggesting a potential application in producing optically active intermediates (Salvi & Chattopadhyay, 2006).

Advanced Applications

Synthesis of cyclohexene derivatives : Research indicates the potential for synthesizing cyclohexene derivatives, useful in various fields including medicinal chemistry and material science, which can be extrapolated to the synthesis and applications of Ethyl 6-(3-cyanophenyl)-6-oxohexanoate (Larsen et al., 2000).

Photophysical studies and CO2 adsorption : A study involving acrylate cyanide bridged dimeric fac-Rhenium(I) complex, which includes similar structural components, showed photoluminescence behavior and CO2 adsorption properties, indicating potential applications in environmental science and material engineering (Sinha et al., 2019).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as cyanoacetohydrazides, have been used in the synthesis of a wide variety of heterocyclic compounds . These compounds can act as both N- and C-nucleophiles , suggesting that Ethyl 6-(3-cyanophenyl)-6-oxohexanoate may interact with a range of biological targets.

Mode of Action

Based on its structural similarity to cyanoacetohydrazides, it can be inferred that this compound may undergo various types of reactions, including cyclocondensation and cyclization . These reactions could lead to the formation of heterocyclic compounds, which may interact with biological targets in a specific manner.

Biochemical Pathways

It is known that cyanoacetohydrazides and their derivatives can be used in the synthesis of a variety of polyfunctional heterocyclic compounds of biological interest . These compounds could potentially interact with various biochemical pathways, leading to downstream effects.

Action Environment

The action, efficacy, and stability of Ethyl 6-(3-cyanophenyl)-6-oxohexanoate can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other compounds that can interact with Ethyl 6-(3-cyanophenyl)-6-oxohexanoate, and the specific conditions under which the compound is stored and administered .

Safety and Hazards

The compound is considered hazardous . It is flammable and harmful if swallowed . It causes severe skin burns and eye damage, and may cause an allergic skin reaction . It is fatal if inhaled and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause respiratory irritation .

Zukünftige Richtungen

There are ongoing studies on similar compounds . For example, the crystal structure of ethyl 4-(3-cyanophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, a compound with a similar structure, has been studied . Such studies could provide insights into the properties and potential applications of Ethyl 6-(3-cyanophenyl)-6-oxohexanoate.

Eigenschaften

IUPAC Name |

ethyl 6-(3-cyanophenyl)-6-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3/c1-2-19-15(18)9-4-3-8-14(17)13-7-5-6-12(10-13)11-16/h5-7,10H,2-4,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYHITCBZCDXKIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=CC=CC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701293528 | |

| Record name | Ethyl 3-cyano-ε-oxobenzenehexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701293528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-(3-cyanophenyl)-6-oxohexanoate | |

CAS RN |

951885-60-2 | |

| Record name | Ethyl 3-cyano-ε-oxobenzenehexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951885-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-cyano-ε-oxobenzenehexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701293528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.